molecular formula C22H24N2O3 B3012199 N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 2035036-93-0

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No. B3012199
CAS RN: 2035036-93-0
M. Wt: 364.445
InChI Key: RNAZYXXOZJZLCE-FMIVXFBMSA-N
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Description

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Disorders and Obesity

Emerging evidence suggests that CHEMBL4213757 may influence metabolic pathways related to lipid metabolism and glucose homeostasis. Researchers are investigating its effects on adipose tissue, insulin sensitivity, and obesity-related inflammation. If successful, it could offer novel approaches to managing metabolic disorders.

These applications highlight the multifaceted nature of CHEMBL4213757 and underscore its potential impact across diverse scientific disciplines. Keep in mind that ongoing research will provide further insights into its mechanisms and therapeutic applications . 🌟

Mechanism of Action

Target of Action

CHEMBL4213757, also known as N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide, primarily targets the Enoyl-[acyl-carrier-protein] reductase [NADPH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of certain bacteria .

Mode of Action

The compound acts as a competitive inhibitor of the FabI enzyme . It binds to the active site of the enzyme, preventing the natural substrate from binding, thereby inhibiting the enzyme’s activity . This disruption in the fatty acid synthesis pathway can lead to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4213757 is the fatty acid synthesis pathway . By inhibiting the FabI enzyme, the compound disrupts the production of essential fatty acids in bacteria, affecting their growth and survival .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .

Result of Action

The inhibition of the FabI enzyme by CHEMBL4213757 disrupts the fatty acid synthesis pathway in bacteria . This disruption can lead to bacterial cell death, making the compound potentially useful as an antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL4213757. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with the FabI enzyme . .

properties

IUPAC Name

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16(25)23-19-10-7-17(8-11-19)9-12-22(26)24-14-13-18(15-24)20-5-3-4-6-21(20)27-2/h3-12,18H,13-15H2,1-2H3,(H,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZYXXOZJZLCE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

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